2-methylbenzene-1-sulfonoimidamide hydrochloride
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Overview
Description
2-methylbenzene-1-sulfonoimidamide hydrochloride is an organosulfur compound with the molecular formula C7H11ClN2OS. It is a derivative of sulfonimidamide, characterized by the presence of a sulfonyl group (SO2) attached to an imidamide group (NH2).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylbenzene-1-sulfonoimidamide hydrochloride typically involves the reaction of 2-methylbenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction proceeds as follows:
Starting Material: 2-methylbenzenesulfonyl chloride
Reagent: Ammonia or an amine
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, at a temperature range of 0-25°C.
The reaction yields 2-methylbenzene-1-sulfonoimidamide, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling: Large quantities of 2-methylbenzenesulfonyl chloride and ammonia or amine are handled in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.
Purification: The product is purified through crystallization or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-methylbenzene-1-sulfonoimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The imidamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfonyl derivatives, sulfides, thiols, and substituted imidamides .
Scientific Research Applications
2-methylbenzene-1-sulfonoimidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and potential therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-methylbenzene-1-sulfonoimidamide hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The imidamide group can interact with specific receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a sulfonyl group attached to an amine.
Sulfoximines: Sulfur-containing compounds with an imine group.
Sulfonylureas: Compounds with a sulfonyl group attached to a urea moiety.
Uniqueness
2-methylbenzene-1-sulfonoimidamide hydrochloride is unique due to its specific structure, which combines a sulfonyl group with an imidamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
CAS No. |
2624134-65-0 |
---|---|
Molecular Formula |
C7H11ClN2OS |
Molecular Weight |
206.7 |
Purity |
95 |
Origin of Product |
United States |
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